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molecular formula C8H12N2O2 B7978448 4-(2-Methoxyethoxy)pyridin-2-amine CAS No. 1067914-33-3

4-(2-Methoxyethoxy)pyridin-2-amine

Cat. No. B7978448
M. Wt: 168.19 g/mol
InChI Key: HBBYDTFNQNAFJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08841455B2

Procedure details

2-Chloro-4-(2-methoxyethoxy)pyridine (30.0 g; 159.9 mmol), X-PHOS (dicyclohexyl[2′,4′,6′-tris(1-methylethyl)[1,1′-biphenyl]-2-yl]-phosphine) (3.03 g, 6.356 mmol), and Tris(dibenzylideneacetone)dipalladium (2.26 g; 2.468 mmol) were combined in a reaction flask under an atmosphere of dry nitrogen. Anhydrous tetrahydrofuran (150 mL) was added. The mixture was degassed by alternately evacuating the flask followed by filling with dry nitrogen (three times). The mixture was cooled to 0-5° C. using an ice/water bath. Lithium hexamethyldisilazide (LHMDS) (325 mL, 325.0 mmol) was added via addition funnel maintaining the temperature below 5° C. The ice/water bath was removed and the mixture was heated to reflux (60-65° C.) for 1.5 hours. After allowing the mixture to cool an ice/water bath was put in place. Hydrochloric acid (2N; 300 mL) was added with stirring, maintaining the temperature below 30° C. After stirring for 15 minutes the mixture was transferred to a separatory funnel with the addition of methyl t-butyl ether (MTBE) (300 mL) and water (20 mL). The phases were separated. The aqueous phase was basified by the addition of sodium hydroxide (50%; 10 mL) and then extracted with dichloromethane. The combined dichloromethane extracts were dried over sodium sulfate and filtered. Heptane (300 mL) was added. The solution was concentrated under vacuum to about one third the initial volume. Heptane (200 mL) was added. Further concentration resulted in solids precipitating. The solids were collected by filtration and washed with heptane (100 mL). The solids were dried under vacuum at 55° C. to give 4-(2-methoxyethoxy)pyridin-2-amine as an off white solid (23.62 g).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
3.03 g
Type
reactant
Reaction Step One
Quantity
2.26 g
Type
catalyst
Reaction Step One
Quantity
325 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[C:6]([O:8][CH2:9][CH2:10][O:11][CH3:12])[CH:5]=[CH:4][N:3]=1.CC(C1C=C(C(C)C)C(C2C=CC=CC=2P(C2CCCCC2)C2CCCCC2)=C(C(C)C)C=1)C.C[Si](C)(C)[N-:49][Si](C)(C)C.[Li+]>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].O1CCCC1>[CH3:12][O:11][CH2:10][CH2:9][O:8][C:6]1[CH:5]=[CH:4][N:3]=[C:2]([NH2:49])[CH:7]=1 |f:2.3,4.5.6.7.8|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
ClC1=NC=CC(=C1)OCCOC
Name
Quantity
3.03 g
Type
reactant
Smiles
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC=C2)P(C3CCCCC3)C4CCCCC4)C(C)C
Name
Quantity
2.26 g
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
Step Two
Name
Quantity
325 mL
Type
reactant
Smiles
C[Si]([N-][Si](C)(C)C)(C)C.[Li+]
Step Three
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was degassed
CUSTOM
Type
CUSTOM
Details
by alternately evacuating the flask
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature below 5° C
CUSTOM
Type
CUSTOM
Details
The ice/water bath was removed
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux (60-65° C.) for 1.5 hours
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool an ice/water bath
ADDITION
Type
ADDITION
Details
Hydrochloric acid (2N; 300 mL) was added
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature below 30° C
STIRRING
Type
STIRRING
Details
After stirring for 15 minutes the mixture
Duration
15 min
ADDITION
Type
ADDITION
Details
was transferred to a separatory funnel with the addition of methyl t-butyl ether (MTBE) (300 mL) and water (20 mL)
CUSTOM
Type
CUSTOM
Details
The phases were separated
ADDITION
Type
ADDITION
Details
The aqueous phase was basified by the addition of sodium hydroxide (50%; 10 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined dichloromethane extracts were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
Heptane (300 mL) was added
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated under vacuum to about one third the initial volume
ADDITION
Type
ADDITION
Details
Heptane (200 mL) was added
CONCENTRATION
Type
CONCENTRATION
Details
Further concentration
CUSTOM
Type
CUSTOM
Details
resulted in solids
CUSTOM
Type
CUSTOM
Details
precipitating
FILTRATION
Type
FILTRATION
Details
The solids were collected by filtration
WASH
Type
WASH
Details
washed with heptane (100 mL)
CUSTOM
Type
CUSTOM
Details
The solids were dried under vacuum at 55° C.

Outcomes

Product
Name
Type
product
Smiles
COCCOC1=CC(=NC=C1)N
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 23.62 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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